1-(Furan-2-yl)-N-methylmethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

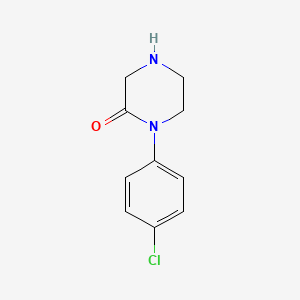

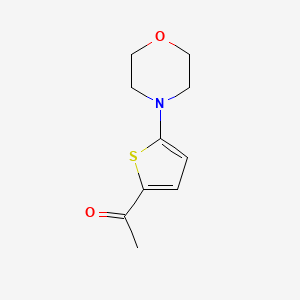

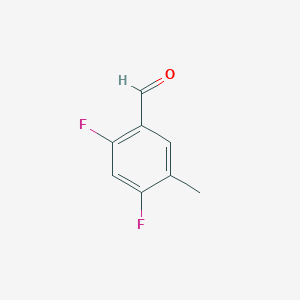

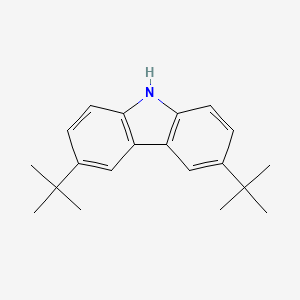

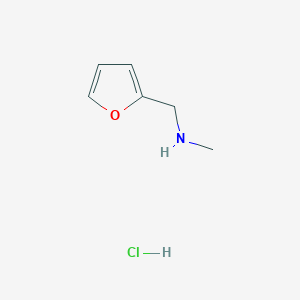

“1-(Furan-2-yl)-N-methylmethanamine hydrochloride” is a compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various biological activities .

Synthesis Analysis

While specific synthesis methods for “1-(Furan-2-yl)-N-methylmethanamine hydrochloride” are not available, furan derivatives can be synthesized through various methods. For example, one study describes the synthesis of new furan-based derivatives . Another study presents a protocol for the one-step synthesis of a furan derivative in quantitative yield using adapted Vilsmeier conditions .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule.

Chemical Reactions Analysis

The chemical reactions of furan derivatives can vary widely depending on the specific compound and conditions. One study describes the direct catalytic conversion of furfural to furan-derived amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, the molecular weight of a similar compound, “Furan-2-yl (pyridin-2-yl)methanamine hydrochloride”, has been reported to be 210.66 g/mol .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(Furan-2-yl)-N-methylmethanamine hydrochloride and related compounds have been explored for their role as eco-friendly corrosion inhibitors. For instance, Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including derivatives related to 1-(Furan-2-yl)-N-methylmethanamine hydrochloride, as inhibitors for steel corrosion in acidic solutions. They found that these compounds effectively inhibited corrosion, adhering to the steel surface via Langmuir adsorption isotherm and providing protective surface morphology as observed through SEM and AFM studies (Yadav, Sarkar, & Purkait, 2015).

Anticancer Properties

Carbazole-derived molecules, including a compound structurally similar to 1-(Furan-2-yl)-N-methylmethanamine hydrochloride, have shown potential in anticancer research. Luparello et al. (2021) demonstrated that carbazole compounds can influence genotoxic and epigenomic effects on breast cancer cells. These compounds exhibited significant anticancer properties by inducing DNA damage and altering DNA methylation patterns, suggesting their potential as therapeutic agents (Luparello et al., 2021).

Antidepressant and Antianxiety Effects

Kumar et al. (2017) synthesized novel derivatives of 1-(furan-2-yl)-N-methylmethanamine hydrochloride and evaluated their antidepressant and antianxiety activities. They discovered that certain derivatives significantly reduced immobility times in animal models, indicating potential antidepressant and antianxiety effects (Kumar et al., 2017).

Antimicrobial and Anticancer Activity

Preethi et al. (2021) investigated Schiff base rare earth metal complexes, including derivatives of 1-(furan-2-yl) methanamine. These complexes exhibited promising antimicrobial and anticancer activities, particularly against HeLa and MCF7 cancer cell lines, indicating their potential as biologically active agents (Preethi et al., 2021).

Fluorescence Enhancement and Imaging

Yang et al. (2016) synthesized a fluorescent indicator for copper, using a derivative of 1-(furan-2-yl)-N-methylmethanamine hydrochloride. This compound showed high selectivity and affinity for Cu2+ ions, changing solution color and fluorescence upon complex formation. It was successfully used for detecting Cu2+ levels in living cells, showcasing its potential in bioimaging applications (Yang et al., 2016).

Chemoenzymatic Synthesis

Hara et al. (2013) conducted studies on the chemoenzymatic synthesis of biobased polyesters using furan derivatives. They prepared racemic 1-(furan-2-yl)ethanols, demonstrating the potential of these compounds in synthesizing environmentally friendly polymers (Hara et al., 2013).

Zukünftige Richtungen

The future directions for research on “1-(Furan-2-yl)-N-methylmethanamine hydrochloride” and similar compounds could include further studies on their synthesis, properties, and potential applications. For example, furan derivatives have been studied for their potential use in the development of new antibacterial drugs . Another potential area of research could be the development of more efficient synthesis methods for furan derivatives .

Eigenschaften

IUPAC Name |

1-(furan-2-yl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYQXUZJSSZMOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CO1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589512 |

Source

|

| Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-N-methylmethanamine hydrochloride | |

CAS RN |

99839-46-0 |

Source

|

| Record name | 2-Furanmethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)

![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)